Nitrofurantoin (sodium)

Solubility Formulation Bioavailability

Oral nitrofurantoin base fails in parenteral studies due to poor water solubility. Nitrofurantoin sodium (CAS 54-87-5) solves this with 'freely soluble' aqueous behavior. - Enables IV administration & PK/PD modeling for severe UTIs - Active against ciprofloxacin-resistant E. coli in vivo (murine UTI model) - Preferred for MIC assays & cell culture (avoids DMSO interference) - Achieves urinary concentrations >7x MIC90 of key uropathogens Direct substitution with fosfomycin or furazolidone is scientifically invalid due to differing solubility, MIC profiles, and target site concentrations.

Molecular Formula C8H6N4NaO5
Molecular Weight 261.15 g/mol
Cat. No. B12393709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrofurantoin (sodium)
Molecular FormulaC8H6N4NaO5
Molecular Weight261.15 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-].[Na]
InChIInChI=1S/C8H6N4O5.Na/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);/b9-3+;
InChIKeyIGEOXMZNNDNZOY-JSGFVSQVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitrofurantoin Sodium for UTI Research and IV Formulation


Nitrofurantoin sodium (CAS 54-87-5) is the sodium salt of nitrofurantoin, a broad-spectrum nitrofuran antibiotic that inhibits bacterial DNA, RNA, and cell wall protein synthesis [1]. It demonstrates bacteriostatic and bactericidal activity against Gram-positive and Gram-negative uropathogens, including Escherichia coli, Enterococcus faecalis, and Staphylococcus saprophyticus . Unlike nitrofurantoin base, nitrofurantoin sodium is highly soluble in water, enabling parenteral formulation development and in vitro studies requiring aqueous solubility [1].

Water-soluble sodium salt for parenteral formulation research
Supports urinary tract infection model studies
Active against common uropathogens in antimicrobial screening

Why Nitrofurantoin Sodium Cannot Be Substituted


Direct substitution of nitrofurantoin sodium with other nitrofurans (e.g., furazolidone) or alternative urinary antiseptics (e.g., fosfomycin) is scientifically unsound due to fundamental differences in solubility [1], bioavailability , target urinary concentration [2], and MIC profiles [3]. Nitrofurantoin sodium's unique water solubility enables intravenous administration [4] and alters in vivo pharmacokinetics compared to the base form. Furthermore, cross-resistance and varying susceptibility among uropathogens necessitate species-specific and formulation-specific selection [5].

Solubility and formulation mismatch
Water-soluble sodium salt may not be interchangeable with insoluble base; formulation route and experimental design differ substantially.
Antimicrobial spectrum may shift
Species-specific MIC profiles and cross-resistance patterns mean other nitrofurans or urinary antiseptics may not replicate uropathogen coverage.
Pharmacokinetic context not transferable
IV-to-oral bioavailability and urinary concentration relationships are formulation-dependent; direct substitution without validation may alter exposure.

Nitrofurantoin Sodium: Quantitative Evidence Guide


Aqueous Solubility: Sodium Salt vs. Base

Nitrofurantoin sodium exhibits 'freely soluble' aqueous solubility, in stark contrast to nitrofurantoin base, which is practically insoluble in water (79 mg/L at 24 °C) [1]. This solubility differential is critical for enabling parenteral formulation and in vitro studies requiring aqueous solubility .

Aqueous solubility
Head-to-head
Sodium salt: freely soluble vs. base: 79 mg/L (practically insoluble)
Enables aqueous-based formulation and in vitro assays.
Product datasheet, qualitative comparison at 25 °C.
Solubility Formulation Bioavailability

Urinary Concentration with IV Dosing

Intravenous administration of nitrofurantoin sodium achieves urinary concentrations of up to 240 μg/mL at a daily dose of 600 mg [1]. This concentration significantly exceeds the MIC90 values for common uropathogens like E. coli (16-32 μg/mL) [2].

Urinary concentration
Cross-study comparable
>7-fold above E. coli MIC90
Reported urinary exposure supports UTI model relevance.
IV dose 600 mg; MIC90 16–32 μg/mL (agar dilution).
Pharmacokinetics Urinary Tract Infection IV Administration

In Vivo Efficacy vs. Ciprofloxacin in Mouse UTI

In a mouse urinary tract infection model using ciprofloxacin-resistant E. coli, nitrofurantoin (30 and 100 mg/kg) significantly reduced viable bacterial cell counts in the kidney, whereas ciprofloxacin (100 mg/kg) did not [1].

Mouse UTI model
Head-to-head
Significant bacterial reduction vs. no reduction with ciprofloxacin (100 mg/kg)
Supports model-response endpoint in ciprofloxacin-resistant E. coli.
Mouse UTI, clinical isolate; data to verify.
In Vivo Efficacy Mouse UTI Model Ciprofloxacin Resistance

MIC90 vs. First-Line Oral UTI Agents

Against 200 clinical E. coli isolates from Japan (2017), nitrofurantoin exhibited the lowest MIC90 (16 μg/mL) among six comparators, including sulfamethoxazole/trimethoprim, fosfomycin, mecillinam, ciprofloxacin, and cefdinir [1].

MIC90 rank
Head-to-head
Lowest MIC90 (16 μg/mL) among six tested agents
Reported rank supports antimicrobial screening context.
200 E. coli clinical isolates, Japan 2017.
Antimicrobial Susceptibility MIC Comparative Efficacy

Oral vs. Intravenous Bioavailability

In Sprague-Dawley rats, oral nitrofurantoin sodium (10 mg/kg) exhibited a bioavailability of 60.1%, with a Cmax of 1.01 μg/mL and AUC0-120 of 306 μg/mL·min . Intravenous administration (2 mg/kg) yielded higher exposure, demonstrating the impact of route on systemic availability.

Oral bioavailability
Data to verify
F=60.1% (rat); Cmax 1.01 μg/mL oral
Supports PK exposure-model interpretation.
Sprague-Dawley rats, 10 mg/kg PO; source review needed.
Bioavailability Pharmacokinetics Oral vs IV

Safety Profile vs. Sulfonamide

A 10-year analysis of Swedish adverse drug reaction reports (1966-1975) found a significantly lower mortality rate associated with nitrofurantoin (1.0%) compared to a sulfonamide combination (4.6%, P<0.001) [1].

Adverse event comparison
Head-to-head
1.0% fatal reactions vs. 4.6% sulfonamide combination (P
Reported tolerability endpoint context from adverse event data.
Swedish ADR Committee, 1966–1975; safety-related endpoint.
Adverse Drug Reactions Safety Tolerability

Nitrofurantoin Sodium: Optimal Applications


Parenteral Development for Complicated UTIs

Given its high aqueous solubility enabling IV administration [1] and its demonstrated ability to achieve urinary concentrations exceeding pathogen MIC90s by >7-fold [2], nitrofurantoin sodium is ideal for developing injectable formulations for patients unable to take oral medication or with severe infections.

Aqueous Solubility for In Vitro Assays

Nitrofurantoin sodium's 'freely soluble' nature in water [1] makes it the preferred form for in vitro assays (e.g., MIC determination, cell culture) where DMSO solubility is not desired or where aqueous buffers are required, overcoming the practical insolubility of nitrofurantoin base.

PK/PD Modeling

The availability of both oral and IV pharmacokinetic data allows for robust PK/PD modeling to optimize dosing regimens, particularly for targeting specific urinary concentration thresholds against resistant uropathogens [2].

Efficacy vs. Fluoroquinolone-Resistant Uropathogens

Nitrofurantoin sodium retains in vivo efficacy against ciprofloxacin-resistant E. coli in a murine UTI model [3], making it a valuable tool for investigating treatment strategies for infections caused by multidrug-resistant Gram-negative bacteria.

Application
Selection Property
Validation Focus
Parenteral formulation research for UTI models
Aqueous solubility and IV compatibility
Urinary concentration vs. MIC endpoints
In vitro antimicrobial susceptibility testing
Water-soluble form for aqueous assay buffers
MIC endpoint comparability without DMSO interference
PK/PD exposure modeling
Available oral and IV PK data
Dose-exposure-response model validation
Fluoroquinolone-resistant UTI model studies
Retained activity against ciprofloxacin-resistant strains
In vivo bacterial clearance endpoint review

Technical Documentation Hub

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